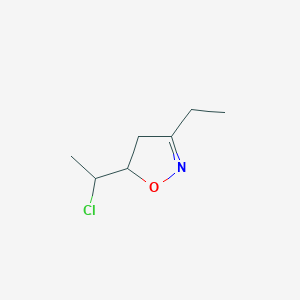

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Overview

Description

Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .

Synthesis Analysis

Chloroethyl chloroformate can be synthesized through various methods. For example, a reaction medium indicates that the final product has been formed with a yield of 96.3% . Another method involves the bromination of alkene with N-bromosuccinimide .Molecular Structure Analysis

The molecular weight of chloroethyl chloroformate is 142.969 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The important chemistry of alkyl halides includes the nucleophilic (SN) displacement and elimination (E) reactions . Elimination competes with substitution in many SN reactions and can become the major pathway at high temperatures or in the presence of strong base .Physical And Chemical Properties Analysis

Chloroethyl chloroformate is a liquid . It forms explosive mixtures with air on intense heating . A range from approx. 15 Kelvin below the flash point is to be rated as critical .Scientific Research Applications

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including derivatives of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, have been extensively utilized in coordination chemistry. These ligands offer versatility in ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near the donor atoms. They are particularly noted for their application in transition metal-catalyzed asymmetric organic syntheses, demonstrating significant utility in creating complex molecules with high chiral purity. This application is crucial for developing pharmaceuticals and materials science, where the control over molecular chirality can profoundly impact the properties and efficacy of the synthesized compounds (Gómez, Muller, & Rocamora, 1999).

Antimicrobial and Antitumor Activities

Derivatives of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole have been explored for their potential biological activities. Notably, the synthesis of new derivatives and their evaluation in biological assays have demonstrated that these compounds can exhibit antimicrobial and antitumor properties. Such studies are foundational for developing new therapeutic agents, highlighting the compound's role in medicinal chemistry for discovering novel drugs with improved efficacy against various diseases (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Novel Compounds

Research has also focused on leveraging 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole for synthesizing novel compounds with potential industrial and pharmaceutical applications. For instance, its derivatives have been used in the synthesis of compounds demonstrating anticorrosive properties, indicating its significance in materials science for protecting metals against corrosion. Additionally, the compound facilitates the synthesis of a wide range of derivatives, including those with potential antifungal, antitubercular, and anticancer activities, underscoring its versatility and importance in drug discovery and development processes (Rahmani et al., 2019).

Safety And Hazards

properties

IUPAC Name |

5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-3-6-4-7(5(2)8)10-9-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNMMECIALSKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)

![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)

![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)